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Introduction

C3TD879 is a potent and selective, first-in-class Type | kinase inhibitor targeting Citron Kinase
(CITK).[1][2][3] As a key regulator of cytokinesis, the final stage of cell division, CITK has
emerged as a potential therapeutic target in oncology and other proliferative disorders.[1][3][4]
C3TD879 provides a valuable chemical probe for interrogating the biological functions of CITK.
These application notes offer detailed protocols for utilizing C3TD879 in high-throughput
screening (HTS) assays to identify and characterize CITK inhibitors.

Mechanism of Action

C3TD879 functions as an ATP-competitive inhibitor, binding to the active site of CITK to block
its catalytic activity.[1][2] This inhibition prevents the phosphorylation of downstream CITK
substrates, thereby disrupting the signaling cascades that regulate cytokinesis.

Quantitative Data Summary

The following table summarizes the key in vitro and in-cell performance metrics of C3TD879.
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Signaling Pathway

Citron Kinase is a crucial serine/threonine kinase that functions downstream of the RhoA

signaling pathway to regulate cytokinesis. During late mitosis, RhoA activates CITK at the

cleavage furrow. CITK then phosphorylates key substrates involved in the formation and

stabilization of the midbody, a transient structure essential for the final separation of daughter

cells. Dysregulation of the CITK signaling pathway can lead to failed cytokinesis, resulting in

multinucleated cells and genomic instability, which are hallmarks of cancer. In some cancers,

the E2F2-Skp2-p27 signaling axis has been shown to regulate CITK expression.[1]
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Experimental Protocols

The following protocols are designed for high-throughput screening to identify and characterize
inhibitors of CITK using C3TD879 as a reference compound.
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Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity
of CITK in a biochemical format. The amount of ADP produced is directly proportional to the
kinase activity.

Experimental Workflow:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b12368766?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368766?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

